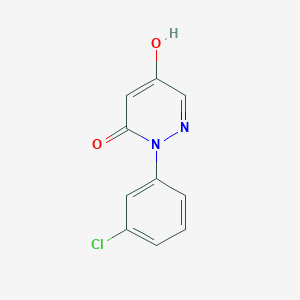

2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone

説明

Historical context and development of pyridazinone derivatives

The development of pyridazinone chemistry traces its origins to the pioneering work of Emil Fischer, who prepared the first pyridazine via condensation of phenylhydrazine and levulinic acid during his classic investigation on the Fischer indole synthesis. This foundational work established the synthetic framework that would eventually lead to the development of more complex pyridazinone derivatives, including this compound. The subsequent preparation of the parent heterocycle through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation provided alternative synthetic routes. Throughout the decades following these initial discoveries, pyridazinone derivatives have attracted sustained attention from medicinal chemists due to their diverse pharmacological activities.

The historical progression of pyridazinone research reveals a systematic expansion from simple heterocyclic structures to increasingly sophisticated molecular architectures. Literature surveys have documented several hundred articles encompassing appropriately substituted pyridazine-3(2H)one-based molecules, with particular emphasis on structures incorporating this nucleus in fused bicyclic scaffolds. The evolution toward tricyclic and tetracyclic molecular architectures endowed with broad ranges of biological activities demonstrates the versatility of the pyridazinone core structure. Within this historical context, compounds like this compound represent the culmination of decades of synthetic methodology development and structure-activity relationship studies.

The synthetic strategies described in the literature for pyridazine-3(2H)-one-based molecules include both simple and sophisticated approaches. A fundamental method involves the addition of hydrazine hydrate to appropriate γ-ketoacids, providing 6-substituted-phenyl-4,5-dihydropyridazin-3(2H)-ones in high yields. More complex synthetic routes utilize bicyclic γ-ketoacids with hydrazine or substituted hydrazine derivatives to provide tricyclic benzocycloalkylpyridazine-3(2H)ones, which can be subsequently oxidized with bromine in acetic acid to corresponding pyridazinones. These historical synthetic developments have provided the methodological foundation for accessing compounds like this compound through established reaction pathways.

Classification and significance within heterocyclic chemistry

This compound belongs to the pyridazinone class of compounds, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring structure. The systematic classification of this compound places it within the broader category of diazines, specifically the 1,2-diazine subfamily known as pyridazines. The presence of the carbonyl group at the 3-position distinguishes pyridazinones from their parent pyridazine compounds, creating a unique electronic environment that influences both chemical reactivity and molecular interactions.

The structural significance of this compound is enhanced by its specific substitution pattern, which includes both halogen and hydroxyl functionality. The 3-chlorophenyl substituent at the 2-position provides electron-withdrawing character while maintaining aromatic conjugation, while the hydroxyl group at the 5-position introduces hydrogen bonding capability and additional sites for chemical modification. This combination of structural features places the compound within a privileged class of heterocyclic scaffolds that demonstrate enhanced molecular recognition properties and improved binding affinity to biological targets.

Within heterocyclic chemistry, pyridazinone derivatives like this compound serve as important synthetic intermediates and building blocks for more complex molecular architectures. The compound's chemical formula C₁₀H₇ClN₂O₂ and molecular weight of 222.63 g/mol position it favorably within drug-like chemical space. The systematic naming follows International Union of Pure and Applied Chemistry conventions, with the compound being designated as 2-(3-chlorophenyl)-5-hydroxypyridazin-3-one according to computational descriptor analysis.

| Property | Value | Computational Method |

|---|---|---|

| Molecular Formula | C₁₀H₇ClN₂O₂ | PubChem 2.1 |

| Molecular Weight | 222.63 g/mol | PubChem 2.1 |

| International Union of Pure and Applied Chemistry Name | 2-(3-chlorophenyl)-5-hydroxypyridazin-3-one | LexiChem 2.6.6 |

| Simplified Molecular Input Line Entry System | C1=CC(=CC(=C1)Cl)N2C(=O)C=C(C=N2)O | OEChem 2.3.0 |

| International Chemical Identifier Key | HVIYLHSBBUWPFH-UHFFFAOYSA-N | InChI 1.0.5 |

Relevance in contemporary chemical research

Contemporary chemical research has positioned this compound and related compounds at the forefront of heterocyclic chemistry investigations. The compound's relevance stems from its incorporation of multiple functional groups that enable diverse chemical transformations and molecular interactions. Recent synthetic investigations have established general routes for the synthesis of novel pyridazin-3-one derivatives through reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds in acetic anhydride, providing access to compounds with structural similarity to this compound.

The contemporary significance of this compound class is further evidenced by the development of structure-guided design approaches that utilize pyridazinone scaffolds as starting points for medicinal chemistry programs. Recent publications have documented the use of pyridazinone series in proteasome inhibitor development, demonstrating the utility of these heterocyclic frameworks in addressing contemporary therapeutic challenges. The incorporation of fluorination and other structural modifications to pyridazinone cores has enabled the optimization of molecular properties while maintaining biological activity.

Modern synthetic methodologies have expanded the accessibility of complex pyridazinone derivatives through improved reaction conditions and novel synthetic strategies. The establishment of reaction mechanisms for pyridazinone formation has provided insights into the fundamental chemistry underlying these transformations, enabling rational design approaches for accessing specific structural variants. Contemporary research has also focused on the development of enaminone derivatives from pyridazinone precursors, opening new avenues for molecular complexity generation.

The relevance of this compound in current research is exemplified by its potential utility as a synthetic intermediate for accessing more complex heterocyclic architectures. The compound's structural features, including the chlorophenyl substituent and hydroxyl functionality, provide multiple sites for further chemical elaboration through established organic transformations. Contemporary investigations have demonstrated that pyridazinone derivatives can undergo smooth reactions with various nucleophiles, enabling the construction of fused ring systems and other structurally complex targets.

| Research Application | Structural Feature Utilized | Contemporary Relevance |

|---|---|---|

| Proteasome Inhibitor Development | Pyridazinone Core | High throughput screening platforms |

| Structure-Activity Relationship Studies | Chlorophenyl Substitution | Rational drug design approaches |

| Synthetic Methodology Development | Hydroxyl Functionality | Green chemistry initiatives |

| Molecular Recognition Studies | Heterocyclic Framework | Computational chemistry applications |

特性

IUPAC Name |

2-(3-chlorophenyl)-5-hydroxypyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8(4-7)13-10(15)5-9(14)6-12-13/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIYLHSBBUWPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products suitable for various applications.

化学反応の分析

Types of Reactions

2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a dihydropyridazinone derivative.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(3-chlorophenyl)-5-oxo-3(2H)-pyridazinone.

Reduction: Formation of 2-(3-chlorophenyl)-5-hydroxy-3,4-dihydro-2H-pyridazinone.

Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Applications

1.1 Cardiotonic and Antiarrhythmic Properties

Research indicates that derivatives of pyridazinones, including 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone, exhibit significant cardiotonic and antiarrhythmic properties. A study demonstrated that certain pyridazinone compounds can prevent ventricular and atrial fibrillations, making them potential candidates for treating cardiac arrhythmias . The mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, which play a crucial role in cardiac muscle contraction and relaxation .

1.2 Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored extensively. Various studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, synthesized derivatives were tested against E. coli and Bacillus subtilis, with some showing comparable effectiveness to standard antibiotics like ampicillin . The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism for its antimicrobial action.

1.3 Anticancer Potential

Recent investigations have highlighted the anticancer properties of pyridazinone derivatives. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells . The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific cellular pathways, making it a promising candidate for further development as an anticancer agent.

Case Study: Cardiotonic Effects

A study conducted by researchers evaluated the cardiotonic effects of several pyridazinone derivatives, including this compound. The results indicated that certain derivatives significantly increased myocardial contractility without causing adverse effects on heart rate . This finding suggests potential therapeutic uses in heart failure management.

Case Study: Antimicrobial Efficacy

In another investigation, a series of pyridazinone compounds were synthesized and screened for their antimicrobial activity against pathogenic strains. Notably, the compound with the chlorophenyl substitution showed strong inhibitory effects against Staphylococcus aureus and Candida albicans, indicating its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis of Pyridazinone Derivatives

The table below summarizes various derivatives of pyridazinones along with their biological activities:

作用機序

The mechanism of action of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Pyridazinone Derivatives

Structural and Physicochemical Comparisons

The table below compares key structural features and properties of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone with analogs:

| Compound Name | Substituents (Position) | Molecular Weight | XLogP3 | Key Properties/Activities | Reference ID |

|---|---|---|---|---|---|

| This compound | 3-Cl-C6H4 (C2), OH (C5) | ~252.7* | ~1.5* | High hydrophilicity, potential H-bonding | [12, 15] |

| Emorfazone | 4-ethoxy, 5-morpholino (C2) | 279.3 | 1.2 | Analgesic, anti-inflammatory | [1] |

| 4-Chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone | 3-Cl-C6H4 (C2), Cl (C4), piperazino (C5) | 325.2 | 3.1 | Cardiotonic, antiplatelet aggregation | [9, 15, 16] |

| San 9789 (Herbicide) | 3-CF3-C6H4 (C2), CH3NH (C5) | 321.7 | 3.8 | Herbicidal (chloroplast disruption) | [7, 11, 14] |

| 2-(3-Chlorophenyl)-5-mercapto-4-methoxy-3(2H)-pyridazinone | 3-Cl-C6H4 (C2), SH (C5), OCH3 (C4) | 314.8 | 2.9 | Screening compound (unknown activity) | [12] |

*Estimated values based on structural analogs.

Key Observations :

- Bioactivity: Unlike emorfazone (morpholino-substituted) or San 9789 (methylamino-substituted), the hydroxyl group may limit membrane permeability but improve target binding via hydrogen bonding .

- Synthetic Flexibility : The hydroxyl group at C5 allows derivatization (e.g., alkylation, acylation), similar to methoxy-substituted analogs in .

Pharmacological and Functional Comparisons

- Analgesic/Anti-inflammatory Activity: Pyridazinones with bulkier substituents (e.g., emorfazone, acetamide derivatives) show potent analgesic effects . The target compound’s hydroxyl group may reduce potency compared to morpholino or piperazino analogs but could mitigate toxicity .

- Cardiotonic/Antiplatelet Activity: Dihydropyridazinones like MCI-154 exhibit antiplatelet aggregation, but the target compound’s non-dihydro structure and hydroxyl group may shift its mechanism of action .

Metabolic and Stability Considerations

- Metabolism : Hydroxyl groups are prone to glucuronidation or sulfation, which may shorten the target compound’s half-life compared to methoxy or chloro analogs .

- Synthetic Challenges: Introducing hydroxyl groups can require protective strategies, unlike chloro or morpholino groups, which are added via direct alkylation .

生物活性

2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Structural Characteristics

The compound features a pyridazinone ring, which is known for its ability to interact with various biological targets. The presence of the 3-chlorophenyl group enhances its pharmacological profile, contributing to its biological activity.

Biological Activity Overview

Research indicates that pyridazinone derivatives, including this compound, exhibit a range of biological activities:

- Analgesic and Anti-inflammatory Effects : Pyridazinones have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This mechanism underlies their analgesic and anti-inflammatory properties, making them comparable to non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antiplatelet Activity : Compounds in this class have demonstrated the ability to inhibit platelet aggregation. For instance, studies have shown that certain pyridazinones can increase intracellular cAMP levels, which is associated with reduced thromboxane A2 formation and platelet activation .

- Antitumor Properties : Recent investigations have highlighted the cytotoxic potential of this compound against various cancer cell lines, including colon carcinoma (HCT116) and neuroblastoma (SH-SY5Y). These effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of COX Enzymes : The compound acts as a selective inhibitor of COX-1 and COX-2, leading to decreased production of inflammatory mediators .

- Modulation of cAMP Levels : By enhancing cAMP levels in platelets, the compound reduces thromboxane A2 synthesis, thereby inhibiting platelet aggregation .

- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have evaluated the efficacy and safety profile of this compound:

- Anti-inflammatory Study : In a controlled experiment using animal models, this compound exhibited significant reduction in inflammation markers compared to a control group treated with aspirin. The study measured levels of prostaglandins and leukotrienes post-treatment .

- Antiplatelet Activity Assessment : A study demonstrated that treatment with this compound resulted in a notable decrease in ADP-induced platelet aggregation in vitro, suggesting its potential as an antiplatelet agent .

- Cytotoxicity Evaluation : In vitro tests on HCT116 cells revealed that this pyridazinone derivative exhibited an IC50 value indicating significant cytotoxicity, suggesting its potential utility in cancer therapy .

Data Summary Table

Q & A

Q. How can in vitro-to-in vivo extrapolation (IVIVE) challenges be addressed for toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。